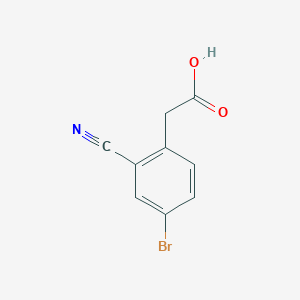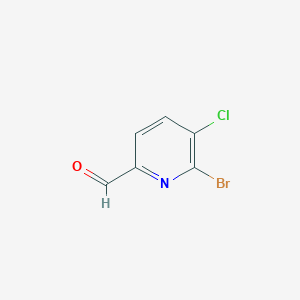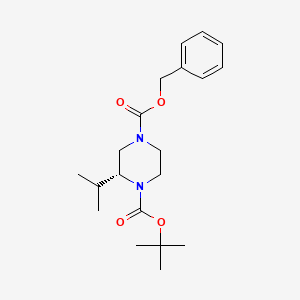![molecular formula C11H11N3 B1380529 [2,4'-Bipyridin]-3-ylmethanamine CAS No. 1255635-03-0](/img/structure/B1380529.png)
[2,4'-Bipyridin]-3-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4’-Bipyridin]-3-ylmethanamine: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
作用機序
Target of Action
It’s worth noting that bipyridine compounds are often used in the field of chemistry due to their ability to act as ligands, forming complexes with metal ions
Mode of Action
It’s known that the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor
Biochemical Pathways
The specific biochemical pathways affected by [2,4’-Bipyridin]-3-ylmethanamine are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help us understand how a compound like [2,4’-Bipyridin]-3-ylmethanamine might interact with various biological systems.
Pharmacokinetics
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), has been identified as a highly selective, cns penetrant, potent aak1 inhibitor with excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat
Action Environment
The action of [2,4’-Bipyridin]-3-ylmethanamine, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds, among others. Understanding how these factors influence the action of [2,4’-Bipyridin]-3-ylmethanamine can help optimize its use and potentially improve its efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of [2,4’-Bipyridin]-3-ylmethanamine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product is typically achieved through recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted pyridines.
科学的研究の応用
Chemistry: In chemistry, [2,4’-Bipyridin]-3-ylmethanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing various biochemical pathways .
Medicine: In medicine, derivatives of [2,4’-Bipyridin]-3-ylmethanamine are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: Industrially, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new materials with unique properties .
類似化合物との比較
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor for the synthesis of paraquat, a herbicide.
3,3’-Bipyridine: Studied for its potential in medicinal chemistry.
Uniqueness: [2,4’-Bipyridin]-3-ylmethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where precise control over coordination chemistry is required .
特性
IUPAC Name |
(2-pyridin-4-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJIFXLXYCLKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
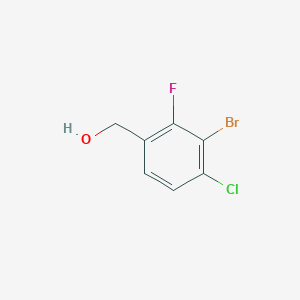
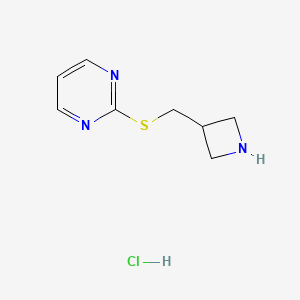
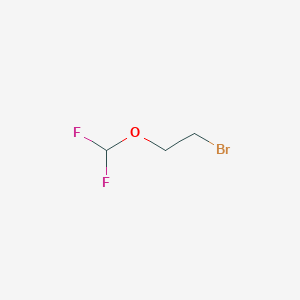
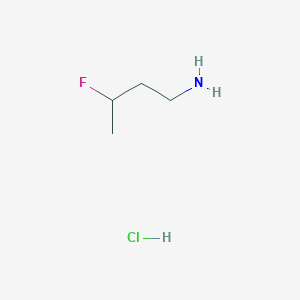
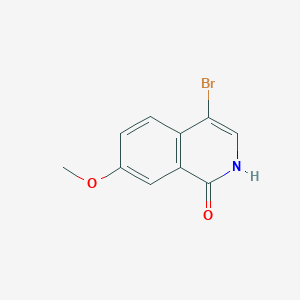
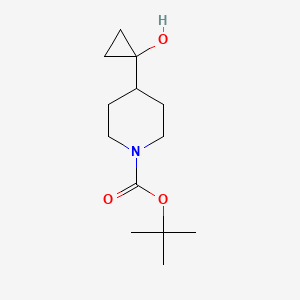
![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
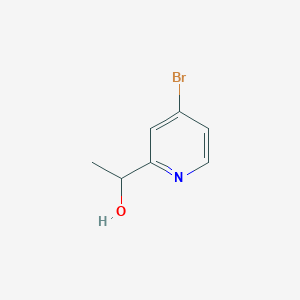
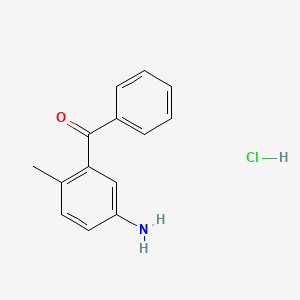
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
